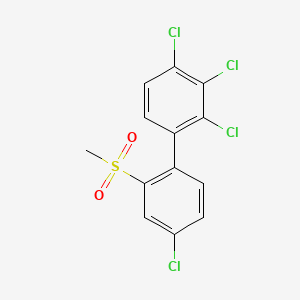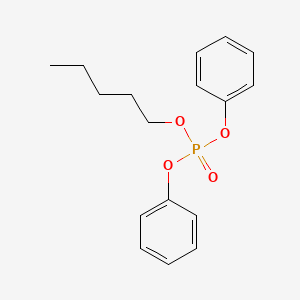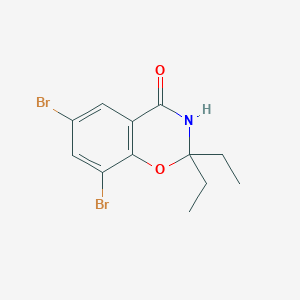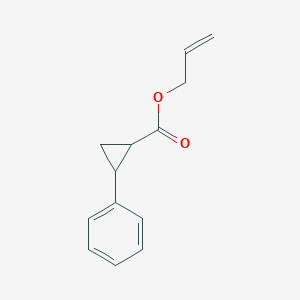![molecular formula C10H11ClO B14336695 [3-(Chloromethoxy)prop-1-en-1-yl]benzene CAS No. 104620-69-1](/img/structure/B14336695.png)
[3-(Chloromethoxy)prop-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Chloromethoxy)prop-1-en-1-yl]benzene: is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a benzene ring substituted with a chloromethoxy group and a prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)prop-1-en-1-yl]benzene typically involves the reaction of benzene with chloromethyl ether and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or iron chloride to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Chloromethoxy)prop-1-en-1-yl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the chloromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Chloromethoxy)prop-1-en-1-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of selectivity and efficacy in targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism by which [3-(Chloromethoxy)prop-1-en-1-yl]benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Chloromethylbenzene: Similar in structure but lacks the prop-1-en-1-yl group.
Methoxyprop-1-en-1-ylbenzene: Similar but lacks the chlorine atom.
Chloromethoxybenzene: Similar but lacks the prop-1-en-1-yl group.
Uniqueness: [3-(Chloromethoxy)prop-1-en-1-yl]benzene is unique due to the combination of its chloromethoxy and prop-1-en-1-yl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
104620-69-1 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
3-(chloromethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C10H11ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2 |
Clé InChI |
LEQDEUZETIEVHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

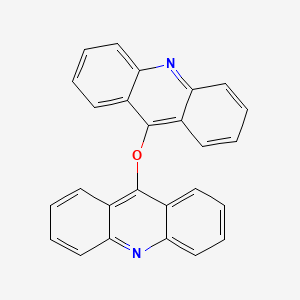
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)

![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
